molecular formula C25H26F6N2O2 B13442604 Rolapitant (1R,2R,3R)-Isomer

Rolapitant (1R,2R,3R)-Isomer

Cat. No.: B13442604
M. Wt: 500.5 g/mol
InChI Key: FIVSJYGQAIEMOC-XARZLDAJSA-N
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Description

Rolapitant (1R,2R,3R)-Isomer is a selective and long-acting neurokinin-1 (NK1) receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The compound works by blocking the action of substance P, a neuropeptide associated with vomiting, at the NK1 receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rolapitant (1R,2R,3R)-Isomer involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One common synthetic route includes the hydroboration-oxidation reaction, which is used to prepare specific intermediates . The resolution of enantiomers is often achieved through the reaction with (L)-(+)-tartaric acid, which helps in obtaining the desired (1R,2R,3R)-isomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced separation techniques to isolate the desired isomer from a mixture of stereoisomers.

Chemical Reactions Analysis

Types of Reactions

Rolapitant (1R,2R,3R)-Isomer undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

Rolapitant (1R,2R,3R)-Isomer has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in the study of NK1 receptor antagonists.

    Biology: Investigated for its role in modulating the effects of substance P in various biological systems.

    Medicine: Primarily used in the prevention of CINV, with ongoing research into its potential use in other conditions involving substance P.

    Industry: Utilized in the pharmaceutical industry for the development of antiemetic drugs.

Mechanism of Action

Rolapitant (1R,2R,3R)-Isomer exerts its effects by selectively binding to the NK1 receptor, thereby blocking the action of substance P. This inhibition prevents the transmission of signals that trigger vomiting. The molecular targets involved include the NK1 receptors located in the central and peripheral nervous systems.

Comparison with Similar Compounds

Similar Compounds

    Aprepitant: Another NK1 receptor antagonist used for the prevention of CINV.

    Fosaprepitant: A prodrug of aprepitant with similar antiemetic properties.

Uniqueness

Rolapitant (1R,2R,3R)-Isomer is unique due to its long half-life, which allows for less frequent dosing compared to other NK1 receptor antagonists. This property makes it particularly advantageous for patients undergoing chemotherapy, as it reduces the need for multiple doses.

Properties

Molecular Formula

C25H26F6N2O2

Molecular Weight

500.5 g/mol

IUPAC Name

(5R,8R)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23+/m1/s1

InChI Key

FIVSJYGQAIEMOC-XARZLDAJSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@@]3(CCC(=O)N3)CN2)C4=CC=CC=C4

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Origin of Product

United States

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